molecular formula C8H9N3 B8494746 2-(Imidazol-1-ylmethyl)pyrrole

2-(Imidazol-1-ylmethyl)pyrrole

Cat. No. B8494746
M. Wt: 147.18 g/mol
InChI Key: NPGFWDXVPSMVHG-UHFFFAOYSA-N
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Patent
US04259345

Procedure details

A solution of 2-(dimethylaminomethyl)pyrrole (24.8 g) and imidazole (13.6 g) in xylene (120 ml) are heated under reflux for 3 hours. The solution was cooled and the solid was filtered off and crystallised from ether to give 2-(imidazol-1-ylmethyl) pyrrole (15.3 g), m.p. 89°-90°, raised to 91°-92° on further crystallisation from water.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[NH:6][CH:7]=[CH:8][CH:9]=1)[CH3:3].[NH:10]1C=CN=[CH:11]1>C1(C)C(C)=CC=CC=1>[N:2]1([CH2:4][C:5]2[NH:6][CH:7]=[CH:8][CH:9]=2)[CH:3]=[CH:11][N:10]=[CH:1]1

Inputs

Step One
Name
Quantity
24.8 g
Type
reactant
Smiles
CN(C)CC=1NC=CC1
Name
Quantity
13.6 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
CUSTOM
Type
CUSTOM
Details
crystallised from ether

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CC=1NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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